![molecular formula C9H16Cl2N4O B2620897 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride CAS No. 2445785-50-0](/img/structure/B2620897.png)
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride
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Overview
Description
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinone derivative that has been synthesized using various methods. Its mechanism of action involves the inhibition of specific enzymes, leading to various biochemical and physiological effects.
Scientific Research Applications
Protein Kinase B (PKB) Inhibitor
This compound has been identified as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Therefore, inhibitors of PKB have potential as antitumor agents .
Cancer Treatment
Signaling through PKB is frequently deregulated in cancer . Therefore, this compound, as an inhibitor of PKB, could be used in the treatment of various types of cancer where PKB is overexpressed or activated .
ATP-competitive Inhibitor
The compound has been found to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This suggests potential applications in the study of ATP-competitive inhibition and its effects on cellular processes.
Multi-Targeted Kinase Inhibitor
In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), this compound has shown promising cytotoxic effects against four different cancer cell lines . It has significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , making it a potential multi-targeted kinase inhibitor.
Apoptosis Inducer
Mechanistic investigations of this compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This suggests potential applications in the study of apoptosis and its role in cancer treatment.
Study of Protein Translation and Cell Cycle Progression
Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Therefore, this compound could be used to study these processes and their roles in cell growth and survival.
Mechanism of Action
Target of Action
The primary target of the compound 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride, also known as EN300-26664225, is Protein kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride interacts with its target, PKB, in an ATP-competitive manner. It acts as a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB-mTOR pathway, which is a common molecular pathology in many human cancers. PKB itself is overexpressed or activated in several cancers, such as prostate, breast, and ovarian carcinomas .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The action of 4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
4-amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-8-3-5-13(9(14)12-8)7-2-1-4-11-6-7;;/h3,5,7,11H,1-2,4,6H2,(H2,10,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRKCLEUFVMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=NC2=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-piperidin-3-ylpyrimidin-2-one;dihydrochloride |
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